2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
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Overview
Description
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Coupling with Aniline: The final step involves coupling the trifluoromethylated pyrazole with aniline.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Key considerations include the choice of catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety is replaced by other functional groups. Common reagents include halides, alkoxides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., sodium methoxide), and amines (e.g., methylamine).
Major Products Formed
Oxidation: Quinones, nitro compounds, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated compounds, alkoxylated compounds, and aminated compounds.
Scientific Research Applications
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)aniline: Lacks the pyrazole ring, resulting in different chemical properties and applications.
3-(Trifluoromethyl)pyrazole: Lacks the aniline moiety, leading to variations in reactivity and biological activity.
2-(Trifluoromethyl)benzene: Lacks both the pyrazole ring and the aniline moiety, making it less versatile in terms of chemical reactions and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, pyrazole ring, and aniline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-16(15-9)8-4-2-1-3-7(8)14/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEOSKFGQSXNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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